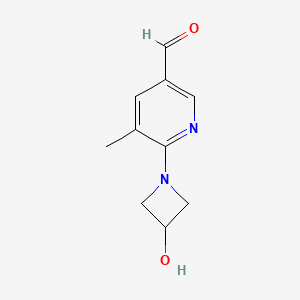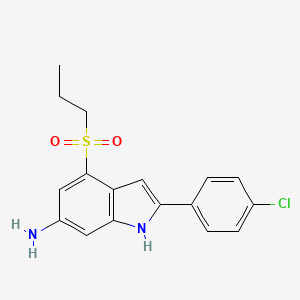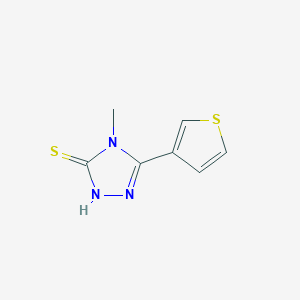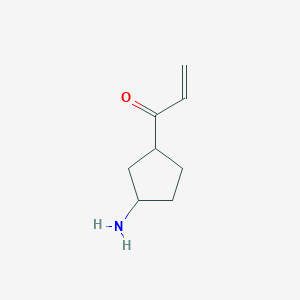
1-(3-Aminocyclopentyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminocyclopentyl)prop-2-en-1-one is an organic compound with the molecular formula C₈H₁₃NO It is characterized by a cyclopentane ring substituted with an amino group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclopentyl)prop-2-en-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method includes the use of a base to facilitate the formation of the enone structure. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminocyclopentyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminocyclopentyl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclopentyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminocyclohexyl)prop-2-en-1-one: Similar structure but with a cyclohexane ring.
1-(3-Aminocyclopentyl)but-2-en-1-one: Similar structure but with a but-2-en-1-one moiety.
Uniqueness
1-(3-Aminocyclopentyl)prop-2-en-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an amino group and an enone moiety allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)prop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)6-3-4-7(9)5-6/h2,6-7H,1,3-5,9H2 |
InChI Key |
XYWXZEXSLCBWKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-2-propyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173731.png)
![2-Fluoro-6-[(3-methylbutan-2-yl)amino]benzonitrile](/img/structure/B13173744.png)
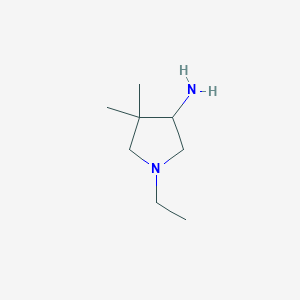
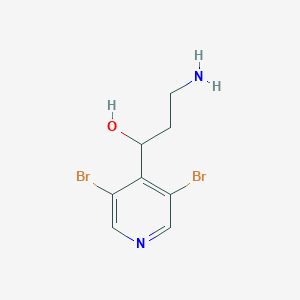
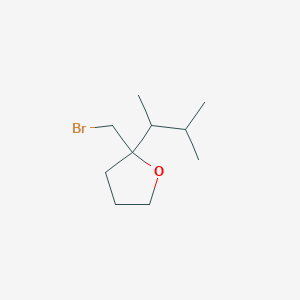
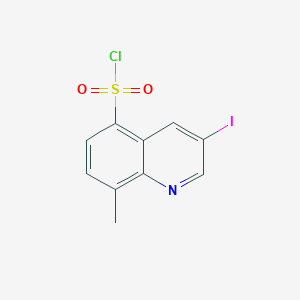
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
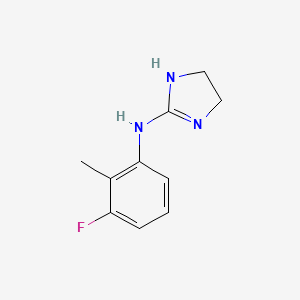
![{[(5-Phenylisoxazol-3-yl)methyl]thio}acetic acid](/img/structure/B13173785.png)

